Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
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Overview
Description
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C42H47N9O2 and a molecular weight of 709.88 g/mol . It is an impurity of Gleevec, a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Preparation Methods
The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves several steps. One common method includes the reaction of p-bromomethylbenzonitrile with N-methylpiperazine, followed by basic hydrolysis of the nitrile group and acidification with hydrochloric acid . Another approach involves the preparation of a lithium salt of methyl (4-bromomethyl)benzoate with N-methylpiperazine, followed by saponification of the ester group with lithium hydroxide .
Chemical Reactions Analysis
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves the inhibition of tyrosine kinases. It prevents the growth-inducing signals sent by enzymes found in some cancerous cells. Specifically, it targets the BCR-ABL kinase, which adds phosphate groups onto target molecules, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparison with Similar Compounds
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure and function as an impurity of Gleevec. Similar compounds include:
4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: A related compound with similar structural features.
Imatinib: The parent compound, which is a tyrosine kinase inhibitor used in cancer treatment.
These compounds share structural similarities but differ in their specific applications and effects.
Properties
Molecular Formula |
C42H47N9O2 |
---|---|
Molecular Weight |
709.9 g/mol |
IUPAC Name |
N-[4-methyl-3-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]-(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C42H47N9O2/c1-31-6-15-37(45-40(52)34-11-7-32(8-12-34)29-49-23-19-47(2)20-24-49)27-39(31)51(42-44-18-16-38(46-42)36-5-4-17-43-28-36)41(53)35-13-9-33(10-14-35)30-50-25-21-48(3)22-26-50/h4-18,27-28H,19-26,29-30H2,1-3H3,(H,45,52) |
InChI Key |
OFVVGPPRYUAQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C6=CC=C(C=C6)CN7CCN(CC7)C |
Origin of Product |
United States |
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